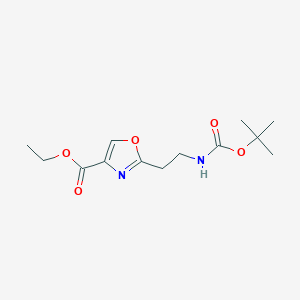
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate is a synthetic organic compound with the molecular formula C11H16N2O5. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an ethyl ester group and a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate typically involves the reaction of 2-amino-oxazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the BOC-protected amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to increase yield and purity. This can include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The BOC-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the BOC group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis
Major Products Formed
Deprotected Amine: Formed by removing the BOC group.
Carboxylic Acid: Formed by hydrolyzing the ester group.
Oxidized or Reduced Derivatives: Formed by modifying the oxazole ring
Applications De Recherche Scientifique
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an intermediate that is further modified to target specific molecular pathways. The oxazole ring and the amino group can interact with biological targets, such as enzymes or receptors, influencing their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminooxazole-4-carboxylate: Lacks the BOC-protected amino group and is used as an intermediate in different synthetic pathways.
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate: Similar structure but with variations in the position of functional groups.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Contains a cyclopropane ring instead of an oxazole ring
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N2O5 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O5/c1-5-18-11(16)9-8-19-10(15-9)6-7-14-12(17)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,17) |
Clé InChI |
BNXKINBQZKTQSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=COC(=N1)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



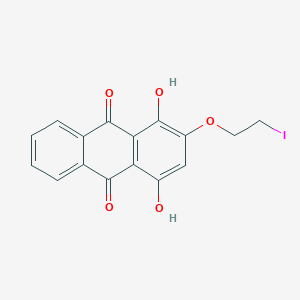
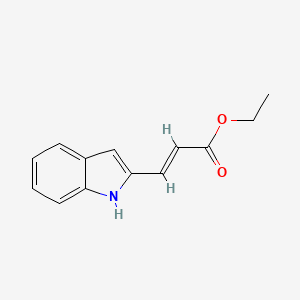
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
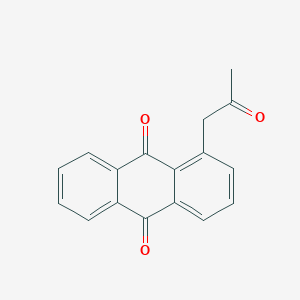
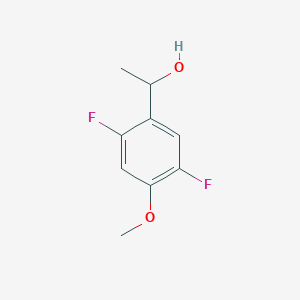
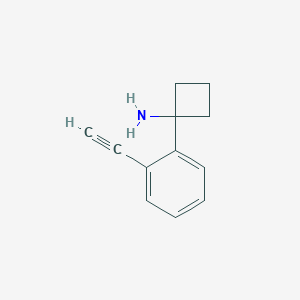
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
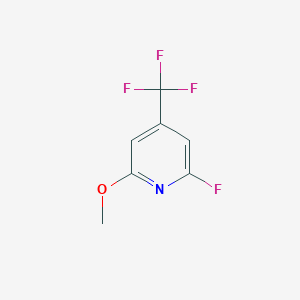
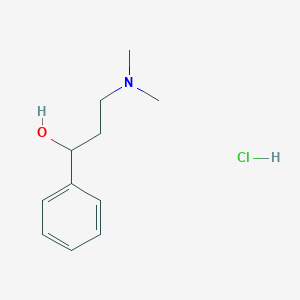
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
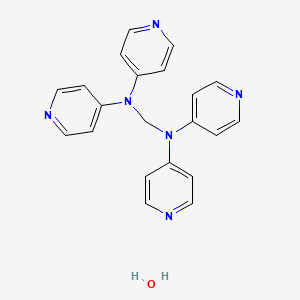
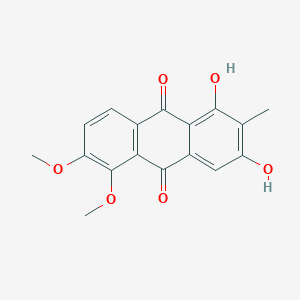
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
